3-[4-(Aminomethyl)phenyl]-1,3-oxazinan-2-one hydrochloride
Description
Properties
IUPAC Name |
3-[4-(aminomethyl)phenyl]-1,3-oxazinan-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.ClH/c12-8-9-2-4-10(5-3-9)13-6-1-7-15-11(13)14;/h2-5H,1,6-8,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUMCDIHLQNGNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)OC1)C2=CC=C(C=C2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(Aminomethyl)phenyl]-1,3-oxazinan-2-one hydrochloride typically involves the reaction of 4-(aminomethyl)phenyl derivatives with oxazinanone precursors under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to achieve high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The final product is typically purified through crystallization or chromatography techniques to meet the required specifications.
Chemical Reactions Analysis
Types of Reactions: 3-[4-(Aminomethyl)phenyl]-1,3-oxazinan-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The aminomethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of C11H14N2O2·HCl and a molar mass of approximately 242.7 g/mol. Its structure features an oxazinanone ring and an aminomethylphenyl group, which contribute to its distinctive properties. The hydrochloride form enhances its solubility in water, making it suitable for various applications in research and industry.
Medicinal Chemistry
Research indicates that 3-[4-(Aminomethyl)phenyl]-1,3-oxazinan-2-one hydrochloride exhibits significant biological activities, particularly in the fields of antimicrobial and anticancer research. Its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity.
Case Studies:
- Anticancer Activity: Studies have shown that this compound can inhibit the growth of cancer cells by interfering with metabolic pathways essential for cell proliferation. Ongoing research aims to elucidate its full range of biological effects and therapeutic potential.
- Antimicrobial Properties: Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further exploration as an antibacterial or antifungal agent.
Synthetic Methodologies
The synthesis of this compound typically involves the reaction of 4-(aminomethyl)phenyl derivatives with oxazinanone precursors. This process is generally conducted under controlled conditions using suitable solvents and catalysts to optimize yield and purity. In industrial settings, methods may include large-scale batch or continuous flow processes with automated reactors to ensure consistent quality.
Synthesis Overview:
| Step | Description |
|---|---|
| Step 1 | Reaction of 4-(aminomethyl)phenyl derivative with oxazinanone precursor |
| Step 2 | Use of controlled conditions (temperature, solvent) |
| Step 3 | Purification through crystallization or chromatography |
Biochemical Research
The aminomethyl group in the compound is significant as it may interact with various enzymes or receptors within biological systems, influencing their activity and leading to desired therapeutic effects. Detailed interaction studies are crucial for understanding its mechanism of action and potential applications in drug development.
Mechanism of Action
The mechanism of action of 3-[4-(Aminomethyl)phenyl]-1,3-oxazinan-2-one hydrochloride involves its interaction with molecular targets and pathways within biological systems. The aminomethyl group can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 3-[4-(Aminomethyl)phenyl]-1,3-oxazinan-2-one hydrochloride
- Molecular Formula : C₁₁H₁₄N₂O₂·HCl
- Monosiotopic Mass: 206.10553 Da (neutral form) .
- SMILES : C1CN(C(=O)OC1)C2=CC=C(C=C2)CN .
- Key Structural Features: A six-membered 1,3-oxazinan-2-one ring. A para-substituted aminomethylphenyl group attached to the oxazinanone nitrogen. Hydrochloride salt form enhances stability and solubility .
Physical Properties :
Predicted collision cross-section (CCS) values vary with adducts:
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 207.11281 | 145.8 |
| [M+Na]⁺ | 229.09475 | 158.0 |
| [M+NH₄]⁺ | 224.13935 | 153.7 |
| [M-H]⁻ | 205.09825 | 150.8 |
Data sourced from ion mobility spectrometry predictions .
Comparison with Structurally Similar Compounds
4-(Aminomethyl)-1,3-oxazolidin-2-one Hydrochloride
- Molecular Formula : C₄H₉ClN₂O₂ .
- Molecular Weight : 152.58 g/mol .
- Structural Differences: Five-membered 1,3-oxazolidin-2-one ring vs. six-membered oxazinan-2-one. Lack of aromatic phenyl group; aminomethyl is directly attached to the oxazolidinone ring.
- Implications: Smaller molecular size may improve membrane permeability but reduce binding specificity.
3-[4-(1-Aminoethyl)phenyl]benzonitrile
- Molecular Formula: Not explicitly provided, but structure includes a benzonitrile group.
- Key Features: Substituted phenyl group with a 1-aminoethyl chain. Benzonitrile moiety replaces the oxazinanone ring .
- Functional Contrast: The nitrile group (-C≡N) introduces polarity but may reduce metabolic stability compared to the oxazinanone’s carbamate group. Aminoethyl side chain differs from aminomethyl, altering steric and electronic properties.
Oxaziclomefone
- Structure : 3-(1-(3,5-dichlorophenyl)-1-methylethyl)-2,3-dihydro-6-methyl-5-phenyl-4H-1,3-oxazin-4-one .
- Comparison :
Structural and Functional Analysis Table
Research Implications and Gaps
- Analytical Challenges : Predicted CCS values suggest utility in mass spectrometry-based workflows, but experimental validation is required.
- Comparative Insights: The aminomethylphenyl group in the target compound may enhance aromatic interactions in drug-receptor binding compared to non-aromatic analogs. The hydrochloride salt improves solubility relative to neutral oxazinanone derivatives.
Biological Activity
3-[4-(Aminomethyl)phenyl]-1,3-oxazinan-2-one hydrochloride is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its promising biological activities, particularly in antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 242.7 g/mol. The compound features an oxazinanone ring and an aminomethylphenyl group, which are crucial for its biological activity. The hydrochloride form enhances its solubility in aqueous environments, making it suitable for various applications in research and industry.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems:
- Enzyme Interaction : The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. This interaction may lead to modulation of signaling pathways involved in cell proliferation and apoptosis.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits significant antimicrobial properties against various bacterial strains. This is likely due to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic processes.
- Anticancer Potential : Research indicates that this compound may inhibit the growth of cancer cells by targeting specific enzymes involved in tumor progression. For instance, studies have shown that derivatives of oxazinanones can selectively inhibit telomerase activity and other key enzymes associated with cancer cell proliferation .
Antimicrobial Activity
A series of studies have evaluated the antimicrobial efficacy of this compound against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results indicate that the compound possesses moderate to strong antibacterial activity, particularly against Gram-negative bacteria.
Anticancer Activity
In vitro studies have demonstrated the potential anticancer effects of this compound on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 15 | Inhibition of cell proliferation |
| MCF-7 (breast cancer) | 10 | Induction of apoptosis |
| A549 (lung cancer) | 20 | Inhibition of telomerase activity |
The compound's ability to induce apoptosis in cancer cells suggests a promising therapeutic potential in oncology .
Case Studies
Case Study 1: Anticancer Efficacy in Glioblastoma
A recent study investigated the effects of this compound on glioblastoma cells expressing mutant IDH1. The results showed significant inhibition of tumor growth and increased apoptosis rates compared to untreated controls. The study concluded that this compound could be a candidate for further development as an anticancer agent targeting glioblastoma .
Case Study 2: Antimicrobial Application
Another study focused on the antimicrobial properties of this compound against clinical isolates from infected patients. The findings demonstrated effective bacterial clearance in vitro, suggesting potential for therapeutic use in treating bacterial infections resistant to conventional antibiotics.
Q & A
Basic: What are the recommended analytical techniques for characterizing the purity and stability of 3-[4-(Aminomethyl)phenyl]-1,3-oxazinan-2-one hydrochloride?
Methodological Answer:
Purity and stability should be assessed using a combination of high-performance liquid chromatography (HPLC) with UV detection (λmax ≈ 255 nm, as observed in structurally related compounds) and mass spectrometry (MS) for molecular confirmation . Stability studies under varying temperatures (-20°C to room temperature) and humidity levels can identify degradation pathways. Accelerated stability testing (e.g., 40°C/75% RH for 6 months) is critical for determining shelf-life, with periodic analysis via NMR to detect structural changes .
Basic: How can researchers design a robust synthetic route for this compound, considering its structural complexity?
Methodological Answer:
Start with retrosynthetic analysis, breaking the molecule into modular components: the oxazinan-2-one ring and the 4-(aminomethyl)phenyl moiety. Use computational tools (e.g., quantum chemical calculations) to predict reaction pathways and intermediates, minimizing trial-and-error approaches . For the oxazinan-2-one core, cyclization reactions (e.g., carbamate formation via phosgene analogs) under anhydrous conditions are recommended. Protect the aminomethyl group during synthesis using tert-butoxycarbonyl (Boc) groups to prevent side reactions .
Advanced: How can contradictions in spectral data (e.g., NMR vs. MS) be resolved during structural elucidation?
Methodological Answer:
Contradictions often arise from solvent interactions, tautomerism, or impurities. Cross-validate data using:
- 2D NMR (COSY, HSQC) to confirm proton-carbon correlations.
- High-resolution MS (HRMS) for exact mass matching.
- X-ray crystallography (if crystalline) for definitive structural confirmation .
For ambiguous peaks, replicate experiments under controlled conditions (e.g., deuterated solvents, inert atmosphere) to rule out degradation .
Advanced: What experimental design strategies optimize reaction yield while minimizing byproducts?
Methodological Answer:
Employ Design of Experiments (DoE) methodologies to systematically vary parameters (temperature, catalyst loading, solvent polarity). Use response surface modeling (RSM) to identify optimal conditions. For example:
- Central Composite Design (CCD) for non-linear relationships.
- Taguchi methods for robustness testing.
Integrate computational reaction path searches (e.g., density functional theory, DFT) to predict transition states and energetics, narrowing experimental variables .
Advanced: How can researchers address discrepancies in biological activity data across studies?
Methodological Answer:
Discrepancies may stem from assay conditions, impurity profiles, or batch variability. Standardize protocols:
- Quality control : Use HPLC-UV/ELSD to ensure ≥98% purity (per pharmacopeial guidelines).
- Biological replicates : Include ≥3 independent experiments with positive/negative controls.
- Orthogonal assays : Validate enzyme inhibition data with cell-based models (e.g., membrane permeability assays for CNS targets) .
Report detailed experimental conditions (pH, temperature, solvent) to enable cross-study comparisons .
Basic: What safety protocols are critical when handling this hydrochloride salt in the lab?
Methodological Answer:
- Personal protective equipment (PPE) : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine crystalline particles.
- Deactivation : Quench excess reagents (e.g., sodium bicarbonate for acidic byproducts).
- Waste disposal : Follow institutional guidelines for halogenated/organic waste .
Review Safety Data Sheets (SDS) for specific hazards, including skin/eye irritation risks .
Advanced: How can computational modeling predict the compound’s pharmacokinetic (PK) properties?
Methodological Answer:
Use in silico tools like:
- ADMET predictors (e.g., SwissADME) for bioavailability, logP, and blood-brain barrier penetration.
- Molecular dynamics (MD) simulations to study protein-ligand interactions (e.g., binding to aminergic receptors).
- CYP450 inhibition assays to predict metabolic stability.
Validate predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability) .
Basic: What are the key considerations for scaling up synthesis from milligram to gram scale?
Methodological Answer:
- Solvent selection : Replace low-boiling solvents (e.g., dichloromethane) with safer alternatives (ethyl acetate) for large-scale reactions.
- Catalyst recovery : Use immobilized catalysts or flow chemistry to enhance recyclability.
- Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring .
Advanced: How can researchers resolve conflicting data in stability studies under varying pH conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions.
- LC-MS/MS analysis : Identify degradation products and propose degradation pathways (e.g., hydrolysis of the oxazinan-2-one ring).
- pH-rate profiling : Determine the pH-stability profile to inform formulation strategies .
Advanced: What methodologies validate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Target engagement assays : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity.
- CRISPR/Cas9 knockouts : Confirm target specificity in cellular models.
- Omics integration : Combine transcriptomics and proteomics to map downstream signaling pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
